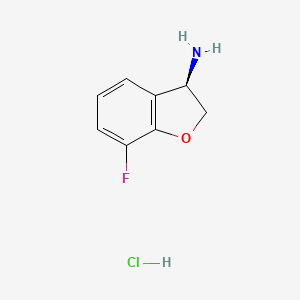

![molecular formula C17H15N3O5S B2690862 N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,5-dimethoxybenzohydrazide CAS No. 851988-56-2](/img/structure/B2690862.png)

N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,5-dimethoxybenzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

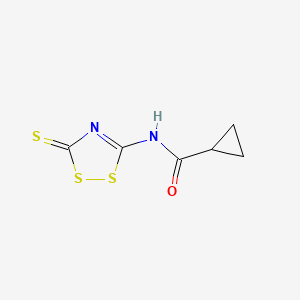

Molecular Structure Analysis

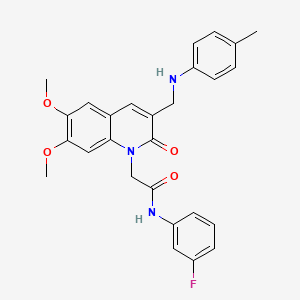

The molecular structure of similar compounds involves two main moieties: the naphthalene moiety and the 1,2-methylenedioxybenzene group . The naphthalene ring and 1,2-methylenedioxybenzene ring are not coplanar with a dihedral angle of 53.5 .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a density of 1.6±0.1 g/cm3, a molar refractivity of 86.2±0.3 cm3, and a polar surface area of 89 Å2 .Applications De Recherche Scientifique

Anti-inflammatory and Analgesic Applications

Compounds derived from benzoxazolone and benzothiazolone have been developed as anti-inflammatory and analgesic agents. These compounds, based on the concept of bivalent ligands, have shown significant activity in vitro and in vivo, comparable to established drugs such as indomethacin and ketorolac. They inhibit targets like inducible nitric oxide synthase (iNOS) and nuclear factor kappa B (NF-κB), with some exhibiting IC50 values below 1μM, indicating their strong potential in treating inflammation and pain without cytotoxicity against mammalian kidney and solid tumor cell lines (Abdelazeem et al., 2015).

Topoisomerase II Inhibition

A study on various benzothiazole derivatives found them to be effective inhibitors of eukaryotic DNA topoisomerase II, a critical enzyme for DNA replication and cell cycle progression. These findings suggest the potential use of these compounds in cancer therapy, with some derivatives showing higher activity than the reference drug etoposide (Pınar et al., 2004).

Antioxidant Activities

Novel compounds based on the pyrazolobenzothiazine ring system have demonstrated significant antioxidant activities. These studies highlight the therapeutic potential of these compounds in managing oxidative stress-related diseases and conditions (Ahmad et al., 2012).

Antimicrobial Activities

Benzothiazole derivatives have been identified as potent antimicrobial agents against a range of bacterial and fungal strains. These compounds serve as valuable scaffolds for the synthesis of new drugs targeting resistant microbial infections (Abbas et al., 2014).

Privileged Scaffold in Medicinal Chemistry

The benzoxazolone heterocycle and its bioisosters are considered "privileged scaffolds" in drug discovery due to their ability to mimic phenol or catechol in a metabolically stable template. They have broad therapeutic applications, ranging from analgesic, anti-inflammatory, to antipsychotic and neuroprotective agents (Poupaert et al., 2005).

Mécanisme D'action

Propriétés

IUPAC Name |

N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,5-dimethoxybenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O5S/c1-22-10-3-9(4-11(5-10)23-2)16(21)19-20-17-18-12-6-13-14(25-8-24-13)7-15(12)26-17/h3-7H,8H2,1-2H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAEWGWKSDCVSMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NNC2=NC3=CC4=C(C=C3S2)OCO4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,5-dimethoxybenzohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2690785.png)

![3-amino-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2690796.png)

![8-(3-chlorophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2690797.png)

![(1R,3R,5R)-3-Fluorobicyclo[3.1.0]hexan-2-one](/img/structure/B2690801.png)